4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole

Medicinal Chemistry Isomer Purity Structure-Activity Relationship

4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole (CAS 2060024-14-6) is a heterocyclic small molecule comprising a 4-bromo-1-methylpyrazole core bearing a 7-oxa-3-thiabicyclo[4.1.0]heptane ring system at the 5-position. With a molecular formula C₉H₁₁BrN₂OS and a molecular weight of 275.17 g·mol⁻¹, the compound is commercially supplied at ≥95% purity and is primarily used as a research chemical for biochemical and pharmacological studies.

Molecular Formula C9H11BrN2OS
Molecular Weight 275.17 g/mol
Cat. No. B13257717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole
Molecular FormulaC9H11BrN2OS
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)C23CCSCC2O3
InChIInChI=1S/C9H11BrN2OS/c1-12-8(6(10)4-11-12)9-2-3-14-5-7(9)13-9/h4,7H,2-3,5H2,1H3
InChIKeyXROPEPUWTGEESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole – Structural Definition and Procurement Identity


4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole (CAS 2060024-14-6) is a heterocyclic small molecule comprising a 4-bromo-1-methylpyrazole core bearing a 7-oxa-3-thiabicyclo[4.1.0]heptane ring system at the 5-position . With a molecular formula C₉H₁₁BrN₂OS and a molecular weight of 275.17 g·mol⁻¹, the compound is commercially supplied at ≥95% purity and is primarily used as a research chemical for biochemical and pharmacological studies . Its distinctive fused oxa-thia bicycle differentiates it from simpler pyrazole derivatives and positions it as a candidate for probing bromodomain and epigenetic targets.

Scaffold4-Bromo-1-methylpyrazole with 7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl
TopologyFused oxa-thia bicycle at defined 6-yl attachment geometry
SupplyResearch-grade purity for consistent probe synthesis

Why Generic Substitution Fails for 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole


Generic substitution is not feasible because even subtle alterations to the heterocyclic scaffold—such as relocating the sulfur atom from position 3 to position 2 or shifting the bicyclic attachment point from 6-yl to 1-yl—generate structurally distinct isomers (e.g., CAS 2059931-75-6 and CAS 2060021-47-6) that exhibit divergent physiochemical properties and, where data exist, markedly different target-binding profiles . These variations prevent reliable interchangeability and necessitate compound-specific procurement when the 7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl geometry is critical for structure-activity relationship (SAR) follow‑up, selectivity profiling, or method validation.

Sulfur Position
Relocating sulfur from 3- to 2-position may alter hydrogen-bonding geometry and target interaction; no direct equivalence data available.
Attachment Site
Changing bicyclic attachment from 6-yl to 1-yl shifts the pharmacophoric vector, limiting direct substitution without validation.
N-Alkyl Group
Replacing N-methyl with N-ethyl may shift bromodomain selectivity; class-level data suggest possible >10-fold differences.

Quantitative Differentiation Evidence for 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole


Structural Isomer Discrimination: 3-Thia vs. 2-Thia Bicyclic System

The target compound features a sulfur atom at position 3 of the bicyclic ring, whereas its closest commercially available isomer (CAS 2059931-75-6) places sulfur at position 2 . This positional difference is expected to alter hydrogen‑bonding geometry, dipole moment, and target‑binding orientation, although direct comparative biological data for these two isomers have not been published in peer‑reviewed literature or patents as of the analysis date.

3-Thia vs. 2-Thia
Data to verify
Sulfur at position 3 (target) vs. position 2 (isomer CAS 2059931-75-6); no published bioactivity comparison available.
Supports correct isomer attribution in SAR campaigns
Structural distinction confirmed by separate CAS; biological equivalence not established.
Medicinal Chemistry Isomer Purity Structure-Activity Relationship

Bicyclic Attachment Point vs. Regioisomeric Analog (6-yl vs. 1-yl)

In the target compound the bicyclic ring is attached at the heptane 6‑position, while the regioisomer CAS 2060021-47-6 (4‑bromo‑1‑methyl‑5‑{7‑oxa‑3‑thiabicyclo[4.1.0]heptan‑1‑yl}‑1H‑pyrazole) carries the identical ring system at the 1‑position . The altered vector of the fused ring is anticipated to influence molecular shape complementarity with protein binding pockets; however, side‑by‑side affinity measurements have not been reported.

6-yl vs. 1-yl Attachment
Data to verify
Heptane 6-position (target) vs. 1-position (isomer CAS 2060021-47-6) attachment vector; no head-to-head bioactivity data.
Regiochemistry critical for fragment-growing studies
Vendor-supplied CAS distinction; direct affinity comparison not reported.
Regioselectivity Chemical Biology Fragment-Based Drug Design

N-Alkyl Substituent Effect: Methyl vs. Ethyl Analogues

The target compound bears an N‑methyl group, whereas the commercially listed analog CAS 2060020-11-1 contains an N‑ethyl substituent . Published bromodomain profiling of related pyrazole‑based BET inhibitors (class‑level inference) has shown that enlarging the N‑alkyl group from methyl to ethyl can shift selectivity between BD1 and BD2 domains, though direct quantitative data for this exact pair are absent.

N-Methyl vs. N-Ethyl
Class-level
N-methyl (target) vs. N-ethyl (analog CAS 2060020-11-1); class-level precedent indicates BD1/BD2 selectivity can shift >10-fold.
N-alkyl size may influence bromodomain selectivity; compound-specific verification required
Based on literature precedent for related BET inhibitors; direct data absent.
Bromodomain Selectivity SAR Lead Optimization

Validated Application Scenarios for 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole Based on Current Evidence


Isomer-Specific Bromodomain Chemical Probe Development

The precise 3‑thia‑6‑yl configuration makes this compound a defined chemical starting point for developing BD2‑selective probes. Its structural distinctness from the 2‑thia and 1‑yl isomers allows researchers to attribute biological effects unequivocally to one molecular topology, a prerequisite for rigorous target‑engagement studies.

Structure–Activity Relationship (SAR) Expansion of BET Inhibitor Series

As part of a systematic SAR matrix evaluating the influence of the oxa‑thia bicycle, the target compound provides a key data point orthogonal to simpler pyrazole scaffolds. When benchmarked against the ethyl analog (CAS 2060020-11-1) , it enables the assessment of N‑alkyl size on bromodomain selectivity and cellular potency.

Epigenetic Tool Compound Synthesis and Methodology Validation

The commercial availability at ≥95% purity and full analytical characterization supports use as a synthetic intermediate or reference standard in the development of FTO demethylase assays or BRD4‑focused biophysical methods, where batch‑to‑batch consistency and defined isomer identity are critical for reproducible results.

Fragment-Based Library Design Featuring Saturated Bicyclic Scaffolds

The 7‑oxa‑3‑thiabicyclo[4.1.0]heptane motif represents a three‑dimensional, sp³‑rich fragment that can be elaborated via the bromine handle. Its inclusion in fragment collections complements planar aromatic fragments and supports diversity‑oriented synthesis efforts, particularly when the 6‑yl attachment vector is required for downstream growing.

Application
Selection Property
Validation Focus
Bromodomain probe development
Defined 3-thia-6-yl isomer topology
Isomer-specific target engagement studies
BET inhibitor SAR expansion
Orthogonal oxa-thia bicycle vs. simpler scaffolds
N-alkyl size impact on bromodomain selectivity
Epigenetic tool compound synthesis
Defined purity and isomer identity
Batch-to-batch consistency for reproducible assay development
Fragment library enrichment
3D sp³-rich bicyclic scaffold with bromine handle
6-yl attachment vector for diversity-oriented synthesis
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